molecular formula C8H8O3 B134771 2,3-Dihydrobenzo[b][1,4]dioxin-6-ol CAS No. 10288-72-9

2,3-Dihydrobenzo[b][1,4]dioxin-6-ol

カタログ番号 B134771
CAS番号: 10288-72-9
分子量: 152.15 g/mol
InChIキー: DBPZCGJRCAALLW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-Dihydrobenzo[b][1,4]dioxin-6-ol is a chemical compound with the molecular formula C8H8O3 . It’s also known by the common name 6-Hydroxy-1,4-benzodioxane .


Synthesis Analysis

The synthesis of 2,3-Dihydrobenzo[b][1,4]dioxin-6-ol has been described in several studies . For instance, a novel 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,4,5-triphenyl-1H-imidazole molecule was synthesized and characterized by FT-IR and NMR spectral techniques . Another study described the synthesis and antioxidant activity of 2,3-dihydrobenzo[1,4]dioxin-6-ol, a sesamol analogue .


Molecular Structure Analysis

The molecular structure of 2,3-Dihydrobenzo[b][1,4]dioxin-6-ol has been analyzed in several studies . The molecular weight is 152.147, and the exact mass is 152.047348 . The molecular formula is C8H8O3 .


Chemical Reactions Analysis

The chemical reactions involving 2,3-Dihydrobenzo[b][1,4]dioxin-6-ol have been studied . For example, a small library of (Z)-2-(benzo[d][1,3]dioxol-5-yl) and (Z)-2,3-dihydrobenzo dioxin-6-yl analogs of 2- and 3-phenylacetonitriles has been synthesized and evaluated for their anti-cancer activities against a panel of 60 human cancer cell lines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dihydrobenzo[b][1,4]dioxin-6-ol have been analyzed . The density is 1.3±0.1 g/cm3, the boiling point is 291.4±39.0 °C at 760 mmHg, and the flash point is 130.0±27.1 °C .

科学的研究の応用

Anticancer Agent

  • Scientific Field : Cancer Research
  • Summary of the Application : The compound “2,3-Dihydrobenzo[b][1,4]dioxin-6-ol” has been used in the synthesis of a novel isoflavone compound, which has shown potential as an anticancer agent .
  • Methods of Application or Experimental Procedures : The isoflavone compound was synthesized and its structure was confirmed using NMR, mass spectrum, and X-ray crystallography . A clonogenic long-term survival assay was performed against HCT116 human colon cancer cells to evaluate the anticancer ability of the compound .
  • Results or Outcomes : The compound showed an anticancer ability, with a GI50 value of 24.9 μM . Docking experiments within the active sites of aurora kinase A and B were carried out to explain the anticancer property of the compound .

Inhibition and Docking Studies on IKKβ

  • Scientific Field : Biochemistry
  • Summary of the Application : The compound “2,3-Dihydrobenzo[b][1,4]dioxin-6-yl” has been used in the synthesis of a novel isoflavone compound, which has shown potential as an inhibitor of IKKβ .
  • Methods of Application or Experimental Procedures : The isoflavone compound was synthesized and its structure was confirmed using NMR, mass spectrum, and X-ray crystallography . Inhibition and docking studies on IKKβ were carried out to evaluate the inhibitory ability of the compound .
  • Results or Outcomes : The compound showed an inhibitory ability against IKKβ . More studies are needed to fully understand its potential applications and effectiveness .

Fabrication of High-Performance Deep-Blue OLED

  • Scientific Field : Material Science
  • Summary of the Application : The compound “2,3-Dihydrobenzo[b][1,4]dioxin-6-yl” has been used in the fabrication of high-performance deep-blue OLED .
  • Methods of Application or Experimental Procedures : The compound was used in the synthesis of a novel material for OLED . The performance of the OLED was evaluated using various techniques .
  • Results or Outcomes : The OLED fabricated using the compound showed high performance . More studies are needed to fully understand its potential applications and effectiveness .

Inhibition and Docking Studies on Aurora Kinases

  • Scientific Field : Biochemistry
  • Summary of the Application : The compound “2,3-Dihydrobenzo[b][1,4]dioxin-6-yl” has been used in the synthesis of a novel isoflavone compound, which has shown potential as an inhibitor of Aurora kinases .
  • Methods of Application or Experimental Procedures : The isoflavone compound was synthesized and its structure was confirmed using NMR, mass spectrum, and X-ray crystallography . Inhibition and docking studies on Aurora kinases were carried out to evaluate the inhibitory ability of the compound .
  • Results or Outcomes : The compound showed an inhibitory ability against Aurora kinases . More studies are needed to fully understand its potential applications and effectiveness .

Treatment of Various Diseases

  • Scientific Field : Pharmacology
  • Summary of the Application : The compound “2,3-Dihydrobenzo[b][1,4]dioxin-6-yl” has been used in the synthesis of pharmaceutical compositions that are useful for the treatment of various diseases, including cancer and infectious diseases .
  • Methods of Application or Experimental Procedures : The compound was used in the synthesis of pharmaceutical compositions . The effectiveness of these compositions in treating various diseases was evaluated using various techniques .
  • Results or Outcomes : The pharmaceutical compositions containing the compound showed potential in treating various diseases . More studies are needed to fully understand its potential applications and effectiveness .

Safety And Hazards

The safety and hazards of 2,3-Dihydrobenzo[b][1,4]dioxin-6-ol have been described . The hazard codes are Xi: Irritant; Risk Phrases R36/37/38; Safety Phrases 26-36/37/39 .

将来の方向性

The future directions of research on 2,3-Dihydrobenzo[b][1,4]dioxin-6-ol could involve further exploration of its potential therapeutic applications, given its potent antagonist activity on D4 receptors , and its antioxidant activity . Additionally, its use in the fabrication of high-performance deep-blue OLEDs could be explored further .

特性

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPZCGJRCAALLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70429325
Record name 2,3-dihydrobenzo[b][1,4]dioxin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydrobenzo[b][1,4]dioxin-6-ol

CAS RN

10288-72-9
Record name 2,3-dihydrobenzo[b][1,4]dioxin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydro-1,4-benzodioxin-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1,4-Benzodioxan-6-carboxaldehyde (5.20 g) was dissolved in MeCH (60 mL) containing conc. H2SO4 (0.6 mL). At 0° C. an aqueous solution of 30% H2O2 (4.7 mL) was added to the mixture over 5 minutes. The mixture was warmed to room temperature, stirred an additional 18 h and evaporated. The residue was taken up with H2O and extracted with CH2Cl2. The extract was dried (Na2SO4), filtered and evaporated. The residue was purified by column chromatography (silica gel; eluent: hexane to hexane/EtOAc 3:1) to give 6-hydroxy-1,4-benzodioxan (3.85 g). ESMS: m/z 153 MH+.
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.7 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2,3-dihydro-benzo[1,4]dioxin-6-carboxaldehyde (30.0 g, 183 mmol) in 500 ml CH2Cl2 was added mCPBA (37.85 g, 219 mmol). The suspension was heated to 50° C. After 16 h saturated NaHCO3 was added and the mixture was extracted with CH2Cl2 The combined organics were concentrated in vacuo and taken up in MeOH and 200 ml 4M NaOH was added. After 2 h the mixture was acidified with 4M HCl and extracted with ethyl acetate. The combined organics were washed with saturated NaHCO3, washed with brine, concentrated in vacuo, and taken up in CH2Cl2. The solution was filtered to remove the precipitate. The resulting solution was stirred with saturated NaHCO3 for 1 h, separated, dried over MgSO4, filtered and concentrated in vacuo to give 2,3-dihydro-benzo[1,4]dioxin-6-ol (26.92 g, 94%).
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
37.85 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

1 g of 2,3-dihydro-1,4-benzodioxin-6-yl acetate (5.149 mmol) is dissolved in a solution of methanol (7.5 ml) and, under an argon atmosphere, the mixture is made basic, dropwise, with a 10% sodium hydroxide solution. The mixture is stirred at ambient temperature for 4 hours. At the end of the reaction, the methanol is evaporated and the reaction medium is acidified (to pH=1) with a 2N HCl solution and then washed with ethyl acetate. After extraction, drying over MgSO4 is carried out and the product is concentrated in vacuo. Purification on a silica column allows an oil to be obtained (eluant: PE/AcOEt 8/2 then 7/3).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A 2000 L reactor was charged with dichloromethane (1303.4 kg) followed by 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde (98.0 kg, 597 mol) and stirred until a homogeneous solution was obtained. 3-Chloroperoxybenzoic acid (144.3 kg, 836 mol) was added. The mixture was heated to reflux at a rate of 8-10° C./h, heated at reflux for a further 6 h and allowed to cool to 20° C. The resultant suspension was filtered through a 500 L Nutsche filter and the filter cake was washed with dichloromethane (391 kg). The filtrate and wash solution were transferred to a 2000 L reactor. A 7% by weight aqueous solution of sodium bicarbonate (212.7 kg) was added and the mixture was stirred for 0.5 h. The stirring was stopped and the phases were allowed to separate over 0.5 h. The aqueous layer was removed. The aqueous sodium bicarbonate washing procedure was repeated three times in total. The organic phase was concentrated to dryness under reduced pressure at a temperature <30° C. Methanol (116.1 kg) was added and the resultant mixture was cooled to 0° C. A 15.5% by weight aqueous solution of sodium hydroxide (234.3 kg) was added at a rate of 30-40 kg/h such that the mixture's temperature was maintained between 0-10° C. The mixture was stirred at this temperature for a further 2.25 h and the pH of the mixture was adjusted to 6-7 by the addition of 4 N hydrochloric acid (266.5 kg) such that the mixture's temperature was maintained between 0-10° C. The mixture was allowed to warm to ambient temperature and was extracted three times in total with methyl tert-butyl ether (145 kg for each extraction) by stirring for 0.5 h, stopping the stirring and allowing the phases to separate for 0.5 h. The combined organic extracts were washed three times in total with a 7% aqueous solution of sodium bicarbonate (212.7 kg for each wash) by stirring for 0.5 h, stopping the stirring, allowing the phases to separate for 0.5 h and removing the aqueous phase. The organic phase was then washed with a 30% by weight aqueous solution of sodium chloride (212.7 kg) by stirring for 0.5 h, stopping the stirring, allowing the phases to separate for 0.5 h and removing the aqueous phase. The organic phase was concentrated to dryness under reduced pressure at a temperature <45° C. Tetrahydrofuran (170 kg) was added and the resultant solution concentrated to dryness under reduced pressure at a temperature <45° C. Further tetrahydrofuran (17.1 kg) was added and the resultant solution concentrated to dryness under reduced pressure at a temperature <45° C. Tetrahydrofuran (122.5 kg) was added to afford a brown-red solution of 2,3-dihydro-1,4-benzodioxin-6-ol (86.3 kg, 95%) in tetrahydrofuran which was carried forward without further purification: purity (HPLC-UV at 220 nm) 95.7%.
Quantity
98 kg
Type
reactant
Reaction Step One
Quantity
144.3 kg
Type
reactant
Reaction Step Two
Quantity
1303.4 kg
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

To a stirred solution of 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde (1 g, 6.09 mmol) in CH2Cl2 (16 mL) was added m-CPBA (4.204 g, 24.36 mmol). The suspension was heated at 50° C. for 2 days, was cooled to rt, was quenched with saturated NaHCO3 soln. and was extracted with CH2Cl2 (3×10 mL). The combined extract was concentrated under reduced pressure, and then was dissolved in MeOH containing NaOH. The solution was stirred at rt for 2 h, was acidified with HCl and was extracted with ethyl acetate (3×10 mL). The combined extract was washed with saturated NaHCO3 solution and brine, was dried over anhydrous Na2SO4, was filtered and was concentrated under reduced pressure. The residue was dissolved in CH2Cl2 and was filtered. The DCM solution was dried over anhydrous Na2SO4, was filtered and was concentrated under reduced pressure to give 2,3-dihydrobenzo[b][1,4]dioxin-6-ol (0.591 g, 63%) as a reddish brown oily liquid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.204 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One

Citations

For This Compound
9
Citations
GP Mrug, BA Demydchuk… - European Journal of …, 2018 - Wiley Online Library
As part of a program focused on the development of new antineoplastic agents based on scaffolds found in natural products, we explored the isoflavone family as potential enzyme …
LQ Chen, CF Zhu, S Zhang, BY Liu, SJ Tu… - Chinese Chemical …, 2023 - Elsevier
A new palladium-catalyzed annulative allylic alkylation (AAA) reaction of 2-(indol-2-yl)phenols with dual allylic electrophiles such as isobutylene dicarbonate and butene dicarbonate is …
Number of citations: 5 www.sciencedirect.com
S Bertini, E Ghilardi, V Asso, C Granchi… - Letters in Drug …, 2010 - ingentaconnect.com
β-Secretase (BACE1, β-site APP cleaving enzyme) is one of the most challenging therapeutic targets in the field of Alzheimer's disease (AD) research. This enzyme catalyses the …
Number of citations: 2 www.ingentaconnect.com
A Shergalis, D Xue, FZ Gharbia, H Driks… - Journal of medicinal …, 2020 - ACS Publications
Disulfide bond formation is a critical post-translational modification of newly synthesized polypeptides in the oxidizing environment of the endoplasmic reticulum and is mediated by …
Number of citations: 15 pubs.acs.org
G Campiani, T Khan, C Ulivieri, L Staiano… - European journal of …, 2022 - Elsevier
Autophagy is a lysosome dependent cell survival mechanism and is central to the maintenance of organismal homeostasis in both physiological and pathological situations. Targeting …
Number of citations: 5 www.sciencedirect.com
Z Fang, Y Liu, R Zhang, Q Chen, T Wang… - European Journal of …, 2021 - Elsevier
Histone lysine demethylase 4D (KDM4D) plays an important role in the regulation of tumorigenesis, progression and drug resistance and has been considered a potential target for …
Number of citations: 6 www.sciencedirect.com
Y Xiao, Y Xu, HS Cheon, J Chae - The Journal of Organic …, 2013 - ACS Publications
Copper(II)-catalyzed hydroxylation of aryl halides has been developed to afford functionalized phenols. The protocol utilizes the reagent combination of Cu(OH) 2 , glycolic acid, and …
Number of citations: 70 pubs.acs.org
R Mondal, C Guha, AK Mallik - Tetrahedron Letters, 2014 - Elsevier
A new efficient methodology has been developed for the synthesis of para-alkoxyphenols, an important group of anti-melanoma compounds, by heating alcoholic solutions of para-…
Number of citations: 16 www.sciencedirect.com
HY Xie, LS Han, S Huang, X Lei, Y Cheng… - The Journal of …, 2017 - ACS Publications
We disclosed a novel water-soluble photocatalyst that could promote aerobic oxidative hydroxylation of arylboronic acids to furnish phenols in excellent yields. This transformation uses …
Number of citations: 62 pubs.acs.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。